molecular formula C12H21NO5 B1375713 (3S,4R)-1-tert-butyl 3-ethyl 4-hydroxypyrrolidine-1,3-dicarboxylate CAS No. 849935-85-9

(3S,4R)-1-tert-butyl 3-ethyl 4-hydroxypyrrolidine-1,3-dicarboxylate

Cat. No. B1375713
M. Wt: 259.3 g/mol
InChI Key: JHBUFXKTKCCCKA-IUCAKERBSA-N
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Description

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Synthesis Analysis

This would involve a detailed examination of the methods used to synthesize the compound, including the starting materials, the reaction conditions, and the yield of the product.



Molecular Structure Analysis

This would involve a discussion of the compound’s molecular structure, including its stereochemistry, its conformation, and any interesting structural features.



Chemical Reactions Analysis

This would involve a discussion of the reactions that the compound undergoes, including the reagents and conditions required for these reactions, and the products that are formed.



Physical And Chemical Properties Analysis

This would involve a discussion of the compound’s physical and chemical properties, including its melting point, boiling point, solubility, stability, and reactivity.


Scientific Research Applications

Enzyme-Catalyzed Kinetic Resolution

The compound has been used in enzyme-catalyzed kinetic resolution, particularly in the context of tert-butyl-3-hydroxy-4-phenylpyrrolidine-1-carboxylate. This method achieved very high enantioselectivities and provided a pure form of the (+)-(3S,4R) enantiomer, demonstrating the compound's utility in stereoselective synthesis (Faigl et al., 2013).

Mechanistic Study in Boc Group Migration

The compound played a key role in studying the N→O tert-butyloxycarbonyl (Boc) migration mechanism. This research provides insights into intramolecular processes involving unusual cyclic transition states (Xue & Silverman, 2010).

Synthesis from L-Aspartic Acid

A large-scale synthesis of this compound and its analogs has been achieved starting from L-aspartic acid. This approach highlights the compound's relevance in synthesizing complex molecules and its potential applications in various fields (Yoshida et al., 1996).

Involvement in Chemoenzymatic Synthesis

It has been involved in the chemoenzymatic synthesis of related compounds, illustrating its utility in enantioselective synthesis processes. This application is significant for producing key intermediates in pharmaceuticals (Kamal et al., 2004).

Facilitation of Fluorination Processes

This compound has been used in the synthesis of fluorinated derivatives, which are crucial in medicinal chemistry. The compound's involvement in these processes underscores its versatility in synthetic chemistry (Singh & Umemoto, 2011).

Synthesis of Natural Product Intermediates

It has been used in synthesizing intermediates of natural products like Biotin, demonstrating its role in the synthesis of biologically significant compounds (Qin et al., 2014).

Safety And Hazards

This would involve a discussion of the safety precautions that need to be taken when handling the compound, including its toxicity, its flammability, and any other hazards associated with it.


Future Directions

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properties

IUPAC Name

1-O-tert-butyl 3-O-ethyl (3S,4R)-4-hydroxypyrrolidine-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO5/c1-5-17-10(15)8-6-13(7-9(8)14)11(16)18-12(2,3)4/h8-9,14H,5-7H2,1-4H3/t8-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHBUFXKTKCCCKA-IUCAKERBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CN(CC1O)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H]1CN(C[C@@H]1O)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S,4R)-1-tert-butyl 3-ethyl 4-hydroxypyrrolidine-1,3-dicarboxylate

Synthesis routes and methods

Procedure details

To a solution of 5.15 g (20 mmol) 4-oxo-pyrrolidine-1,3-dicarboxylic acid 1-tert. butylester 3-ethylester in 30 ml methanol was added 1.88 g (30 mmol) sodium cyanoborohydride and a small amount of methylorange. With stirring the pH was adjusted to 3 by dropwise addition of 1N hydrochloric acid (color change from yellow to orange). After no more acid was consumed the mixture was stirred for one hour. The solvent was evaporated in vacuo and the residue was partitioned between ethyl acetate and water. The organic layer was washed twice with water, then with brine, dried over magnesium sulfate and evaporated. The residual yellow oil was used in the next step without any further purification.
Quantity
5.15 g
Type
reactant
Reaction Step One
Quantity
1.88 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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